(8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid
Description
The compound (8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid is a heterocyclic purine derivative with a fused imidazole ring system. Its structure features a cyclopentyl substituent at position 8, methyl groups at positions 1 and 7, and an acetic acid moiety at position 2. This configuration confers unique physicochemical properties, such as enhanced solubility due to the carboxylic acid group and steric bulk from the cyclopentyl group.
Properties
IUPAC Name |
2-(6-cyclopentyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4/c1-9-7-19-12-13(17-15(19)21(9)10-5-3-4-6-10)18(2)16(25)20(14(12)24)8-11(22)23/h7,10H,3-6,8H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPKTZUQZINTGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound is often achieved through a multi-step process involving:
Cyclization Reaction: : The initial formation of the imidazo[2,1-f]purin ring system typically involves the cyclization of suitable precursors under controlled conditions. Reagents such as formamide or ammonium formate can be used, and the reaction generally takes place under high-temperature conditions.
Substitution Reactions: : Post-cyclization, methyl groups are introduced via alkylation reactions, often using methyl iodide in the presence of a strong base like potassium carbonate.
Cyclopentyl Introduction: : The cyclopentyl group is incorporated through a nucleophilic substitution reaction, using cyclopentyl halides as the source.
Acetylation: : The acetic acid moiety is attached through an acylation reaction, using acetyl chloride or acetic anhydride under acidic or basic conditions to yield the final compound.
Industrial Production Methods
For large-scale production, the synthesis may be optimized through:
Continuous Flow Chemistry: : Allows for the precise control of reaction conditions and improves yield and safety.
Catalysis: : Utilizing catalysts to increase the efficiency of each step, reducing energy consumption and raw material usage.
Purification Techniques: : Employing techniques such as crystallization, chromatography, and recrystallization to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: : Typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Particularly nucleophilic substitution reactions where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic conditions.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Depending on the reaction conditions, major products may include various alkylated derivatives, oxidized forms, or reduced forms, which can further be tailored for specific applications.
Scientific Research Applications
Chemistry
In chemistry, the compound is utilized as:
A precursor for synthesizing other complex molecules.
A reagent in organic synthesis to introduce specific functional groups.
Biology
In biological studies, the compound:
Acts as an inhibitor or activator of certain enzymes.
Is used to study cellular processes and signal transduction pathways.
Medicine
As a candidate for drug development, particularly in targeting specific cellular pathways.
In therapeutic studies for diseases where its unique structure can interact with biological targets.
Industry
Industrially, it can be applied:
In the development of new materials with specific properties.
As a catalyst in various chemical reactions.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects through:
Binding to specific enzymes or receptors, altering their activity.
Modulating signal transduction pathways, leading to changes in cellular processes.
Acting as a competitive or non-competitive inhibitor in enzymatic reactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Framework
The target compound shares a fused bicyclic core with other imidazo-purine and imidazo-pyridine derivatives. Key structural analogs include:
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l): Features a pyridine ring fused to imidazole, with electron-withdrawing substituents (cyano, nitro) enhancing electrophilic reactivity .
- Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]-pyridine-5,6-dicarboxylate (2d): Differs in substituent placement (benzyl vs. phenethyl) but retains similar electronic profiles .
Structural Differences :
- The target compound’s purine core (vs.
- The cyclopentyl group introduces steric hindrance absent in analogs with benzyl/phenethyl substituents.
Physicochemical Properties
Computational Similarity Analysis
Using graph-based comparison (), the target compound shares substructural motifs (e.g., fused imidazole rings) with analogs but diverges in substituent topology. Tanimoto coefficients () for binary fingerprint comparisons would likely highlight moderate similarity (~0.4–0.6) due to shared cores but divergent functional groups.
Research Findings and Implications
- Electron-Withdrawing Groups: Analogs with nitro/cyano substituents (1l, 2d) exhibit higher melting points, suggesting stronger intermolecular forces compared to the target compound’s methyl/cyclopentyl groups .
- Synthetic Flexibility : The acetic acid moiety in the target compound offers a handle for further derivatization (e.g., amide formation), unlike ester-containing analogs .
Biological Activity
The compound (8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid is a derivative of purine and exhibits various biological activities that make it a subject of interest in pharmacological research. This article explores its biological activity through various studies and findings.
- Molecular Formula : C17H25N7O2
- Molecular Weight : 391.49 g/mol
- CAS Number : Not specified in the search results.
This compound primarily acts as an antagonist at adenosine receptors, particularly the A1 subtype. The inhibition of these receptors has implications in various physiological processes including neurotransmission and cardiovascular function.
1. Adenosine Receptor Interaction
Research indicates that the compound selectively binds to A1 adenosine receptors, which are involved in regulating numerous physiological processes such as heart rate and neurotransmitter release. In vitro studies have shown that it can effectively inhibit receptor activation, leading to potential therapeutic applications in conditions like ischemia and cardiac arrhythmias .
2. Antitumor Activity
In a study evaluating the effects of similar purine derivatives on cancer cell lines, compounds with structural similarities to this compound demonstrated significant cytotoxic effects against several tumor types. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways .
3. Neuroprotective Effects
The compound has shown promise in neuroprotection models. In animal studies, it was found to reduce neuronal apoptosis and improve cognitive function in models of neurodegenerative diseases. The neuroprotective effects are hypothesized to be mediated through adenosine A1 receptor modulation, which helps in reducing excitotoxicity during pathological conditions .
Case Studies
In Vitro Studies
In vitro assays have consistently shown that this compound inhibits A1 receptor-mediated signaling pathways effectively at nanomolar concentrations.
In Vivo Studies
Animal studies further corroborate the in vitro findings with significant reductions in tumor sizes and improved survival rates among treated groups compared to controls. The pharmacokinetics indicate favorable absorption and bioavailability profiles which enhance its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
